molecular formula C13H11NO B14679602 Propionitrile, 2-(1-naphthyloxy)- CAS No. 35736-15-3

Propionitrile, 2-(1-naphthyloxy)-

Cat. No.: B14679602
CAS No.: 35736-15-3
M. Wt: 197.23 g/mol
InChI Key: IOUJSARVAFXOBT-UHFFFAOYSA-N
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Description

Propionitrile, 2-(1-naphthyloxy)- is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-CN) attached to a propionitrile backbone, with a naphthyloxy group attached to the second carbon of the propionitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propionitrile, 2-(1-naphthyloxy)- can be achieved through several methods:

Industrial Production Methods

Industrial production of propionitrile, 2-(1-naphthyloxy)- typically involves the hydrogenation of acrylonitrile or the ammoxidation of propanol. These methods are efficient and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Propionitrile, 2-(1-naphthyloxy)- undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form carboxylic acids.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The nitrile group can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminium hydride (LiAlH4) and hydrogen gas (H2) with a metal catalyst.

    Substitution: Common reagents include halogens and other nucleophiles.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and various substituted nitriles.

Scientific Research Applications

Propionitrile, 2-(1-naphthyloxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of propionitrile, 2-(1-naphthyloxy)- involves its interaction with various molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. Additionally, the compound can act as a ligand, binding to metal ions and forming complexes that can catalyze various reactions .

Comparison with Similar Compounds

Similar Compounds

    Acetonitrile: A simple aliphatic nitrile with a lower boiling point.

    Aminopropionitrile: Contains an amino group in addition to the nitrile group.

    Malononitrile: Contains two nitrile groups.

    Pivalonitrile: A branched nitrile.

    Butyronitrile: A longer-chain aliphatic nitrile.

Uniqueness

Propionitrile, 2-(1-naphthyloxy)- is unique due to the presence of the naphthyloxy group, which imparts distinct chemical properties and potential applications. This structural feature differentiates it from simpler nitriles and allows for more diverse reactivity and functionality.

Properties

CAS No.

35736-15-3

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

2-naphthalen-1-yloxypropanenitrile

InChI

InChI=1S/C13H11NO/c1-10(9-14)15-13-8-4-6-11-5-2-3-7-12(11)13/h2-8,10H,1H3

InChI Key

IOUJSARVAFXOBT-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)OC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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